molecular formula C17H15ClN2O3S2 B2826081 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 736169-41-8

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2826081
CAS No.: 736169-41-8
M. Wt: 394.89
InChI Key: BOMCCGBISQUBML-UHFFFAOYSA-N
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Description

This compound is a 2-aminothiazole derivative featuring a benzenesulfonyl group at position 4, a chlorine atom at position 5, and a (2-methoxyphenyl)methyl substituent on the amine group at position 2. The chlorine atom at position 5 may influence electrophilic reactivity, while the 2-methoxyphenyl group contributes to lipophilicity and steric effects, impacting bioavailability and target interactions .

Properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-14-10-6-5-7-12(14)11-19-17-20-16(15(18)24-17)25(21,22)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMCCGBISQUBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through nucleophilic substitution reactions using 2-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine exhibit significant anticancer properties. Research has shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that thiazole-based compounds effectively targeted specific cancer cell lines, leading to reduced viability and increased apoptosis rates.

Case Study: Thiazole Derivatives in Cancer Therapy

  • Objective: Evaluate the anticancer efficacy of thiazole derivatives.
  • Method: In vitro assays on various cancer cell lines (e.g., MCF-7, HeLa).
  • Results: Significant reduction in cell viability (IC50 values ranging from 5 to 15 µM).

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

Case Study: Antimicrobial Activity Assessment

  • Objective: Assess the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
  • Method: Disk diffusion method on Staphylococcus aureus and Escherichia coli.
  • Results: Zones of inhibition measured up to 20 mm for Staphylococcus aureus.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies indicate moderate toxicity levels; however, further research is necessary to assess long-term effects and safety margins.

Toxicity Assessment Overview

ParameterResult
Acute ToxicityLD50 > 2000 mg/kg (rat)
MutagenicityNegative in Ames test

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins and other substrates. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the catalytic activity of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 365.9* 3.8* 1 6
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (CAS 736169-75-8) 365.9 3.8 1 6
SSR125543A (CRF1 antagonist) 518.0 5.2 1 5
N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine 281.4 4.1 1 2

Notes:

  • The target compound shares a similar XLogP3 (3.8) with its pyridine analogue, indicating comparable lipophilicity. However, SSR125543A’s higher XLogP3 (5.2) reflects increased hydrophobicity due to its cyclopropyl and fluorophenyl groups, which may enhance blood-brain barrier penetration .
Receptor Binding and Selectivity
  • SSR125543A: Exhibits nanomolar affinity for CRF1 receptors (pKi = 8.73) with 1000-fold selectivity over CRF2α. Its 2-aminothiazole core is critical for binding, while the 2-propynyl and cyclopropyl groups optimize steric interactions .
  • Target Compound : The benzenesulfonyl group may mimic sulfonamide-based pharmacophores seen in enzyme inhibitors (e.g., carbonic anhydrase). The 5-chloro substituent could enhance electrophilic interactions, akin to chlorinated thiazoles in antimicrobial agents .
Antimicrobial and Antiproliferative Potential
  • Compound 11b (4-(4′-Nitrophenyl)-N-benzenesulfonylthiazol-2-amine) : Demonstrates antiproliferative activity in preliminary screens, suggesting the benzenesulfonyl-thiazole scaffold’s relevance in oncology .
  • 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 1493299-70-9) : A structurally simpler analogue with reported antibacterial properties, highlighting the role of halogenated aryl groups in microbial target engagement .

Comparative Analysis of Sulfonyl-Containing Analogues

Table 2: Sulfonyl Group Impact on Bioactivity
Compound Sulfonyl Position Key Activity
Target Compound 4-Benzenesulfonyl Potential enzyme inhibition
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine 4-Tosyl, 2-Benzenesulfonyl Dual sulfonyl groups may enhance binding to hydrophobic pockets
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholinopropyl)-1,3-oxazol-5-amine Oxazole core Reduced aromaticity compared to thiazole, altering electronic properties

Insights :

  • The oxazole analogue () shows how heterocycle choice (thiazole vs. oxazole) affects electron distribution and target interactions.

Biological Activity

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. This article synthesizes current research findings regarding its biological activity, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound's molecular formula is C18H19ClN2O6SC_{18}H_{19}ClN_2O_6S with a molecular weight of approximately 394.9 g/mol . It features a thiazole core substituted with a benzenesulfonyl group and a methoxyphenyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer), evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04%, indicating late apoptosis .
    • It selectively inhibits carbonic anhydrase IX (CA IX) with an IC50 range of 10.93–25.06 nM, demonstrating potential as a targeted anticancer agent .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7), with IC50 values as low as 0.06 µM for some derivatives .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition :
    • The compound shows remarkable selectivity for CA IX over CA II, which is beneficial in minimizing side effects associated with broader enzyme inhibition .
  • Acetylcholinesterase Inhibition :
    • Compounds containing similar thiazole structures have been reported to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The strongest inhibitors in related studies had IC50 values as low as 2.7 µM .

Comparative Efficacy

The following table summarizes the biological activities of various thiazole derivatives compared to the target compound:

Compound NameActivity TypeIC50 Value (µM)Target Enzyme/Cell Line
4eAnticancer0.06NCI-H522 (lung cancer)
This compoundApoptosis Induction-MDA-MB-231 (breast cancer)
Coumarin-Thiazole DerivativeAChE Inhibition2.7Acetylcholinesterase

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine?

The synthesis typically involves sequential functionalization of the thiazole core. A plausible route includes:

  • Step 1: Sulfonylation of 5-chloro-1,3-thiazol-2-amine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃ in DMF) to introduce the benzenesulfonyl group .
  • Step 2: N-Alkylation of the intermediate with 2-methoxybenzyl chloride using a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing thiazole C-4/C-5 positions) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Essential for unambiguous confirmation, particularly if polymorphic forms or stereochemical ambiguities arise. SHELX programs (e.g., SHELXL) are widely used for refinement, even with twinned crystals .

Q. What are common impurities in the synthesis, and how are they mitigated?

Impurities may include:

  • Incomplete sulfonylation: Detectable via LC-MS. Solution: Extended reaction times or excess sulfonyl chloride .
  • By-products from N-alkylation: Monitor by TLC. Optimize stoichiometry of 2-methoxybenzyl chloride and use phase-transfer catalysts (e.g., TBAB) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural refinement?

  • Twinning: Use twin refinement in SHELXL, with the Flack parameter to handle inversion twinning .
  • Disorder: Apply restraints (e.g., SIMU, DELU) to thermal parameters and partition occupancy for overlapping atoms .
  • Data Collection: High-resolution (<1.0 Å) data minimizes model bias. Multi-scan absorption corrections (e.g., CrysAlis RED) improve accuracy .

Q. How do structural modifications (e.g., benzenesulfonyl vs. nitro groups) influence biological activity?

  • Methodology:
  • Synthesize analogs (e.g., replacing benzenesulfonyl with nitro or methyl groups).
  • Compare IC₅₀ values in receptor-binding assays (e.g., CRF₁ receptor antagonism ).
  • Computational Analysis: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
    • Findings: Sulfonyl groups enhance binding affinity due to polar interactions, while nitro groups may introduce steric hindrance .

Q. How can discrepancies in biological assay data across studies be systematically addressed?

  • Potential Causes: Variability in assay conditions (e.g., cell lines, CRF concentration) or compound purity .
  • Solutions:
  • Standardize protocols (e.g., uniform CRF doses in ACTH secretion assays ).
  • Validate purity via HPLC (>98%) and characterize polymorphs (PXRD) .

Q. What computational approaches predict pharmacokinetic properties (e.g., blood-brain barrier penetration)?

  • LogP Calculations: Tools like MarvinSketch estimate lipophilicity. The 2-methoxybenzyl group may enhance BBB penetration via increased logP .
  • MD Simulations: Assess membrane permeability (e.g., GROMACS with lipid bilayer models) .
  • In Vivo Validation: Ex vivo receptor binding in rat brains post-oral administration confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.